

Statistical Analysis of Isoacteoside: A Comparative Guide

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Compound of Interest

Compound Name: *Isoacteoside*

Cat. No.: *B1238533*

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This guide provides an objective comparison of **isoacteoside**'s performance against other relevant natural compounds, supported by experimental data. **Isoacteoside**, a phenylethanoid glycoside, has garnered significant interest for its diverse pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and anti-cancer properties.[1][2] This document summarizes key quantitative data, details experimental methodologies, and visualizes complex biological pathways to facilitate a comprehensive understanding of its potential.

Data Presentation: A Quantitative Comparison

The following tables summarize the biological activities of **isoacteoside** and its structural isomers, offering a clear comparison of their efficacy in various experimental models.

Table 1: Antioxidant Activity of Isoacteoside and Analogs

Compound	Assay	IC50 (μM)	Reference
Isoacteoside	DPPH Radical Scavenging	9.48	[3]
Superoxide Radical Scavenging	38.5	[3]	
Xanthine Oxidase Inhibition	62.2	[3]	
Acteoside	DPPH Radical Scavenging	11.4	[3]
Superoxide Radical Scavenging	66.0	[3]	
Xanthine Oxidase Inhibition	53.3	[3]	
6-O-acetylacteoside	DPPH Radical Scavenging	9.55	[3]
Superoxide Radical Scavenging	39.1	[3]	

DPPH: 1,1-diphenyl-2-picryl-hydrazyl

Table 2: Neuroprotective Effects of Isoacteoside vs. Acteoside

Parameter	Model	Treatment	Result	Reference
Cell Viability	A β 1-42-treated SH-SY5Y cells	50 μ g/mL Isoacteoside	Recovered viability reduced by A β (p < 0.001)	[1]
A β 1-42-treated SH-SY5Y cells	50 μ g/mL Acteoside	Recovered viability reduced by A β (p < 0.001)	[1]	
A β 1-40 Levels	SH-SY5Y cells	50 μ g/mL Isoacteoside	Reduced extracellular A β 1-40 (p < 0.001)	[1]
SH-SY5Y cells	50 μ g/mL Acteoside	Reduced extracellular A β 1-40 (p < 0.05)	[1]	
A β 1-42 Oligomerization	In vitro Thioflavin T assay	50 μ g/mL Isoacteoside	Reduced fluorescence intensity (p < 0.001)	[1]
In vitro Thioflavin T assay	50 μ g/mL Acteoside	Reduced fluorescence intensity (p < 0.001)	[1]	
Cognitive Deficit	A β 1-42-infused rats	2.5 & 5.0 mg/kg Isoacteoside	Ameliorated cognitive deficits	[1][4]
A β 1-42-infused rats	5.0 mg/kg Acteoside	Ameliorated cognitive deficits	[1][4]	

A β : Amyloid β peptide

Table 3: Anti-inflammatory Effects of Isoacteoside

Model	Key Findings	Signaling Pathway	Reference
LPS-stimulated mouse macrophages	Suppressed COX-2, iNOS, TNF- α , IL-6, IL-1 β expression.	Blocks TLR4 dimerization, inhibiting NF- κ B and MAPK pathways.	[5]
PMACI-stimulated HMC-1 cells	Suppressed production of IL-1 β , IL-6, IL-8, TNF- α .	Mediated by action on Caspase-1, MAPKs, and NF- κ B.	[6][7]
LPS-induced AKI in mice	Alleviated renal dysfunction and inflammation.	Inhibited NF- κ B signaling pathway.	[8][9]

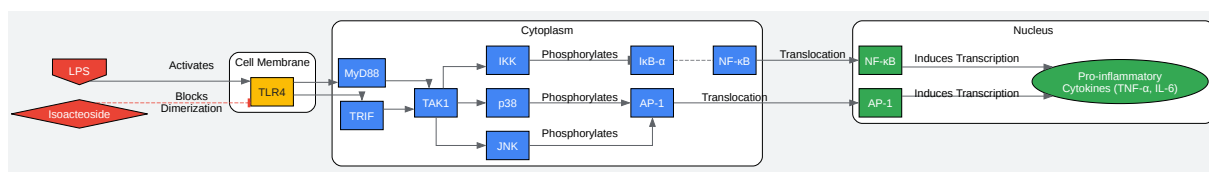
LPS: Lipopolysaccharide; PMACI: Phorbol 12-myristate 13-acetate plus calcium ionophore A23187; AKI: Acute Kidney Injury

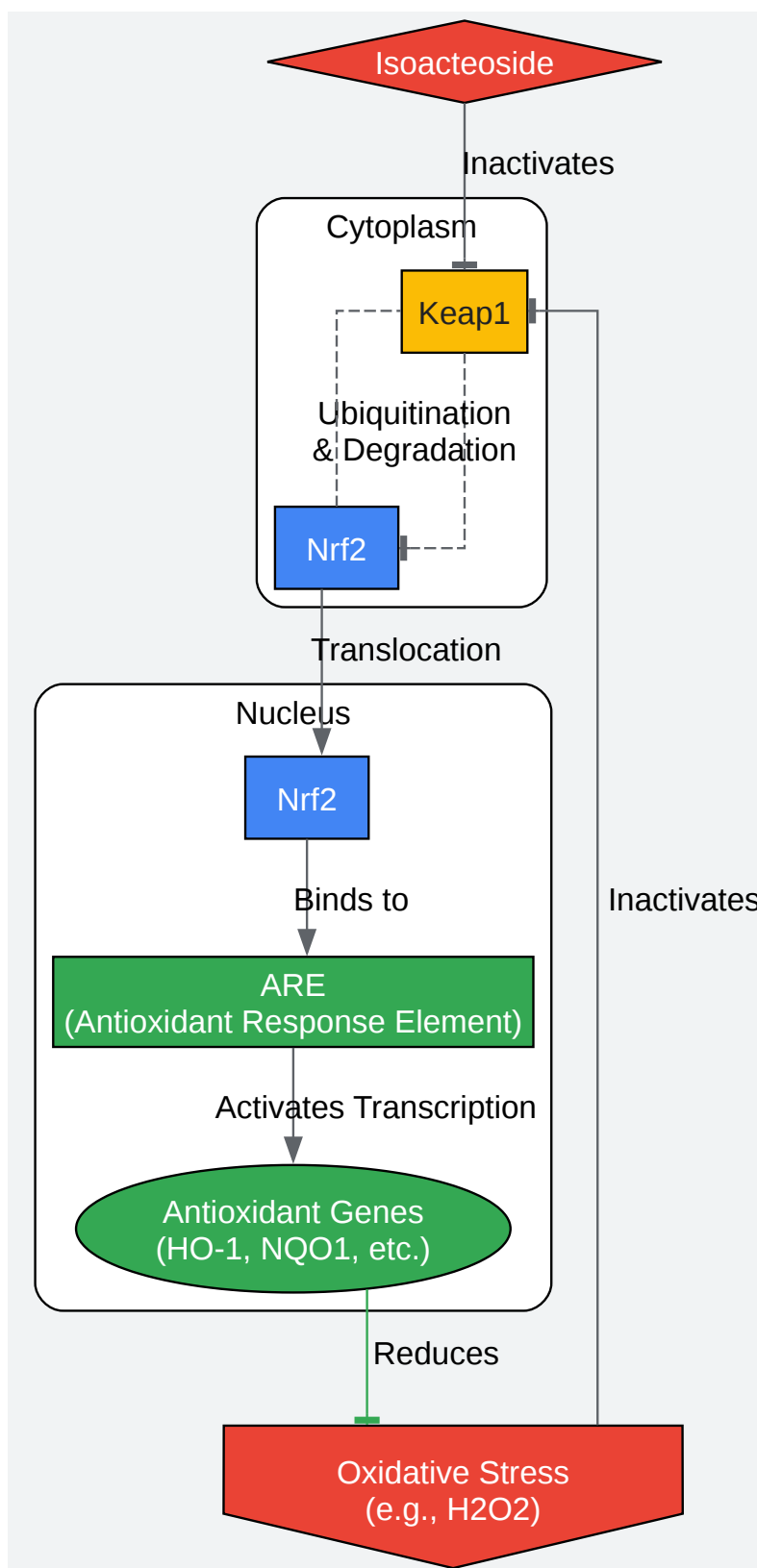
Table 4: Anti-cancer Activity of Isoacteoside

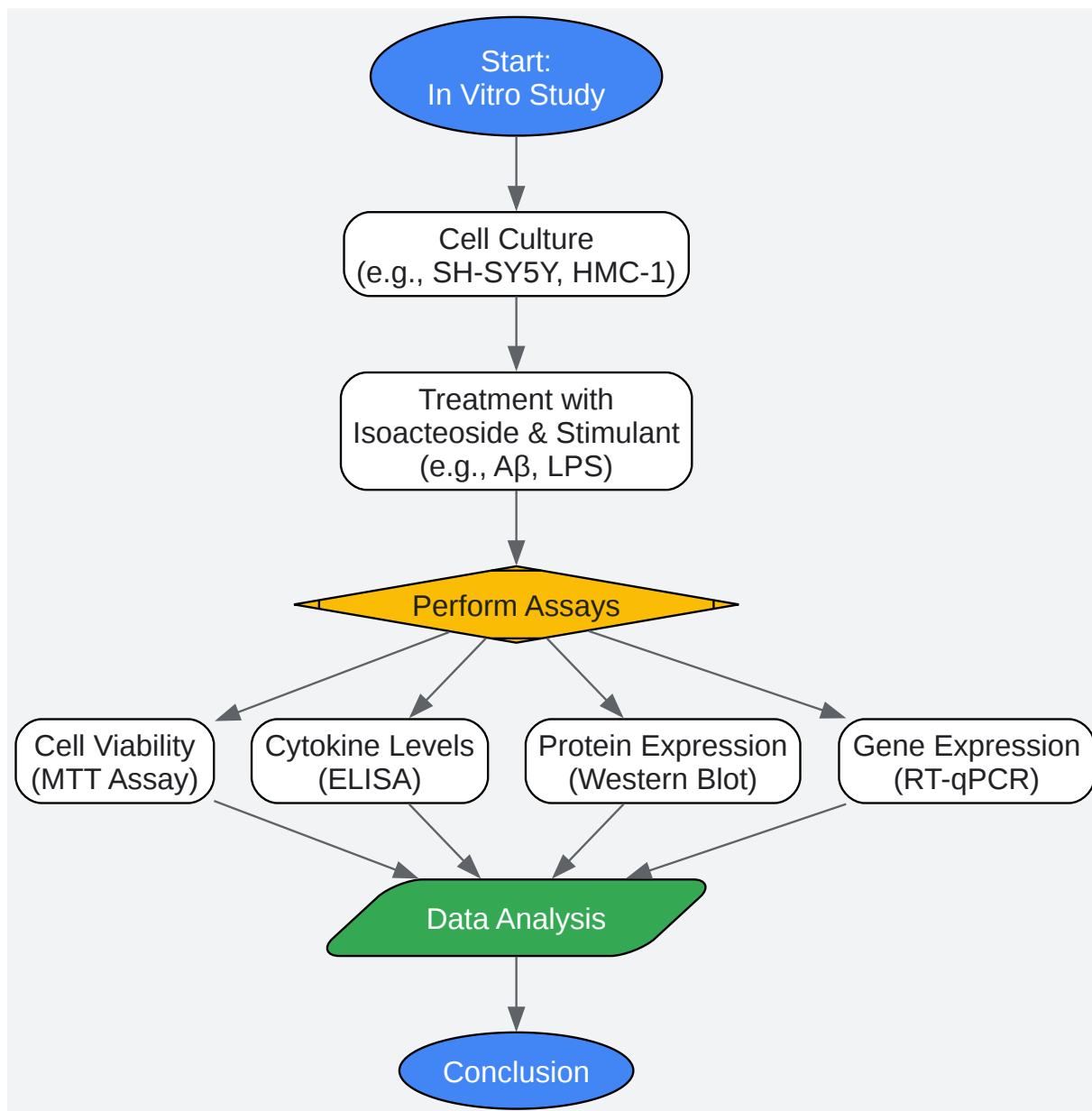
Cell Line	Concentration	Effect	Reference
OVCAR-3 (Ovarian Cancer)	7.5-30 μ M	Induced apoptosis and production of Reactive Oxygen Species (ROS).	[2]
7.5-30 μ M	Reduced cell viability.	[2]	
OVCAR-3 Mouse Xenograft	30 mg/kg	Inhibited tumor growth.	[2]

Mandatory Visualization

The following diagrams illustrate the key biological pathways and experimental workflows associated with **isoacteoside**'s activity.







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